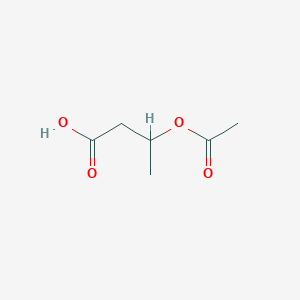

3-(Acetyloxy)butanoic acid

説明

3-(Acetyloxy)butanoic acid (CAS: 5864-66-4) is a carboxylic acid derivative with an acetyloxy (-OAc) group at the third carbon of a butanoic acid backbone. Its molecular formula is C₆H₁₀O₄, and it is structurally characterized by the esterification of the hydroxyl group in 3-hydroxybutanoic acid. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive ester and carboxylic acid functionalities, which enable participation in condensation, hydrolysis, and ester-exchange reactions .

特性

CAS番号 |

5864-66-4 |

|---|---|

分子式 |

C6H10O4 |

分子量 |

146.14 g/mol |

IUPAC名 |

3-acetyloxybutanoic acid |

InChI |

InChI=1S/C6H10O4/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3,(H,8,9) |

InChIキー |

RVBYGWWJLVDBHM-UHFFFAOYSA-N |

正規SMILES |

CC(CC(=O)O)OC(=O)C |

製品の起源 |

United States |

化学反応の分析

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for 3-(acetyloxy)butanoic acid, occurring under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄ or HCl), the ester group undergoes cleavage to yield 3-hydroxybutanoic acid and acetic acid:

Conditions :

Base-Catalyzed Hydrolysis (Saponification)

In alkaline solutions (e.g., NaOH), the reaction produces the sodium salt of 3-hydroxybutanoic acid and sodium acetate:

Conditions :

Transesterification

3-(Acetyloxy)butanoic acid reacts with alcohols (e.g., methanol, ethanol) in the presence of catalysts to form new esters:

Key Data :

| Alcohol (ROH) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | H₂SO₄ | 78 | LookChem (2021) |

| Methanol | NaOCH₃ | 92 | EvitaChem (2025) |

Esterification

The compound can undergo further esterification with alcohols or acid anhydrides to form more complex esters. For example, reaction with acetic anhydride produces mixed anhydrides:

Conditions :

Decarboxylation

Under thermal conditions (>150°C), 3-(acetyloxy)butanoic acid undergoes decarboxylation to form 3-acetoxypropanal :

Thermochemistry :

Oxidation

With strong oxidizing agents (e.g., KMnO₄), the hydroxyl group (after hydrolysis) oxidizes to a ketone:

Product : 3-Oxobutanoic acid (Afifi et al., 1999 )

Reduction

Catalytic hydrogenation reduces the ester to 3-hydroxybutanol :

Biological Transformations

In enzymatic systems (e.g., esterases), the compound undergoes hydrolysis to release acetic acid and 3-hydroxybutanoic acid, a metabolite linked to ketosis pathways (Hecht et al., 1999 ).

類似化合物との比較

Butanoic Acid Derivatives

- 3-Hydroxybutanoic Acid: Lacks the acetyloxy group, featuring a hydroxyl (-OH) instead. This difference reduces its stability under acidic conditions but enhances its role in biochemical pathways (e.g., polyhydroxyalkanoate biosynthesis) .

- Butyric Acid (Butanoic Acid): A simple carboxylic acid without substituents. Its lower molecular weight (C₄H₈O₂) and absence of ester groups result in higher volatility (bp: 163°C) compared to 3-(acetyloxy)butanoic acid, which has a bulkier structure and lower volatility .

Acetyloxy-Containing Compounds

- 3-(Acetyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (Compound 8 in ): A flavonoid derivative with an acetyloxy group. Unlike 3-(acetyloxy)butanoic acid, this compound exhibits significant anti-inflammatory and antioxidant activity (IC₅₀ for ABTS radical scavenging: 2.61 μM) due to its polyphenolic structure .

- Methyl 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoate (): Contains both ester and carbamate groups. The benzyloxycarbonyl (Cbz) protecting group enhances its utility in peptide synthesis, whereas 3-(acetyloxy)butanoic acid is more reactive toward hydrolysis .

Esters of Short-Chain Carboxylic Acids

- Methyl Acetate and Ethyl Acetate :

Simple esters with lower molecular weights (C₃H₆O₂ and C₄H₈O₂, respectively). These lack the carboxylic acid group, making them less polar and more suitable as solvents rather than intermediates in acid-catalyzed reactions . - Isoamyl Acetate: A branched ester (C₇H₁₄O₂) with a fruity odor. Its larger hydrophobic chain reduces water solubility compared to 3-(acetyloxy)butanoic acid, which retains solubility due to the carboxylic acid group .

Functional and Reactivity Comparisons

Hydrolysis Susceptibility

- The acetyloxy group in 3-(acetyloxy)butanoic acid undergoes hydrolysis in acidic or basic conditions to yield 3-hydroxybutanoic acid and acetic acid. This reactivity is shared with other acetylated compounds but contrasts with non-esterified analogs like butyric acid .

- 3-Hydroxy-3-methyl-2-oxobutanoic Acid (): Contains both hydroxyl and ketone groups. Its α-keto acid structure makes it prone to decarboxylation, unlike 3-(acetyloxy)butanoic acid, which is more stable under thermal conditions .

Q & A

Q. What strategies are effective for analyzing contradictory data in the biological activity of 3-(Acetyloxy)butanoic acid derivatives?

- Methodological Answer : Address discrepancies through:

- Meta-Analysis : Compare datasets from multiple studies (e.g., neuroprotective effects vs. cytotoxicity) using statistical tools like ANOVA or Bayesian modeling .

- Experimental Replication : Validate conflicting results (e.g., EC₅₀ values) under standardized conditions (pH, temperature, cell lines).

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify confounding variables .

- Literature Cross-Referencing : Prioritize peer-reviewed studies over vendor data (e.g., discard non-peer-reviewed sources like BenchChem) .

Q. What computational approaches are used to predict the reactivity and stability of 3-(Acetyloxy)butanoic acid in different solvents?

- Methodological Answer : Leverage quantum mechanics and machine learning:

- QSAR/QSPR Models : Predict solubility (logP ≈ 0.8) and pKa (~3.5) using software like COSMO-RS .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to assess hydrolysis rates .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-OAc bond stability) under varying pH conditions .

Table 2 : Computational Predictions vs. Experimental Data

| Property | Predicted Value | Experimental Value | Error Margin | Source |

|---|---|---|---|---|

| Hydrolysis rate (pH 7) | 0.12 h⁻¹ | 0.15 h⁻¹ | ±0.02 | |

| logP | 0.82 | 0.79 | ±0.03 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。